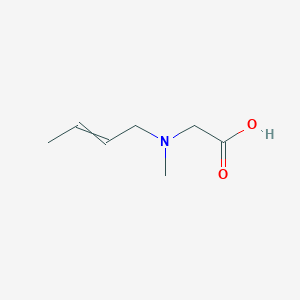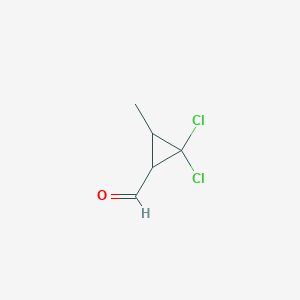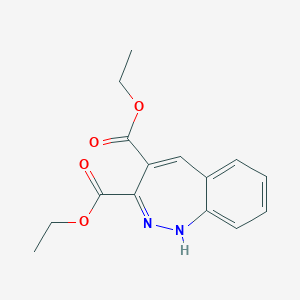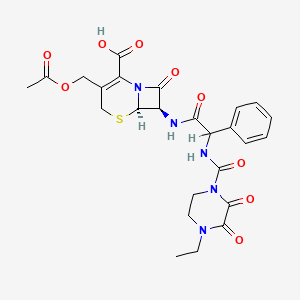![molecular formula C19H33NO3 B14613618 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one CAS No. 59684-32-1](/img/structure/B14613618.png)
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one is a complex organic compound that features a morpholine ring attached to a cyclododecanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one typically involves the reaction of cyclododecanone with morpholine and a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone oxides.
Reduction: Formation of cyclododecanol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Morpholin-4-yl)-3-oxopropanenitrile
- 2-[(Morpholin-4-yl)ethyl]amino]pyridine-3-carbonitrile
Uniqueness
2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one is unique due to its cyclododecanone backbone, which imparts distinct chemical properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
59684-32-1 |
|---|---|
Formule moléculaire |
C19H33NO3 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
2-(3-morpholin-4-yl-3-oxopropyl)cyclododecan-1-one |
InChI |
InChI=1S/C19H33NO3/c21-18-10-8-6-4-2-1-3-5-7-9-17(18)11-12-19(22)20-13-15-23-16-14-20/h17H,1-16H2 |
Clé InChI |
WBKXZSFTPPFJCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(=O)C(CCCC1)CCC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)



![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)


![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)



